5-Bromo-2-(3-bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid
Description
5-Bromo-2-(3-bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid (CAS: 1710661-07-6) is a brominated heterocyclic compound with the molecular formula C₈H₄Br₂N₄O₂ and a molecular weight of 347.95 g/mol . It features a triazole core substituted with a carboxylic acid group at position 4, a bromine atom at position 5, and a 3-bromopyridin-2-yl moiety at position 2. This compound is primarily utilized as a pharmaceutical intermediate, highlighting its role in synthesizing more complex bioactive molecules .
Properties
Molecular Formula |
C8H4Br2N4O2 |
|---|---|
Molecular Weight |
347.95 g/mol |
IUPAC Name |
5-bromo-2-(3-bromopyridin-2-yl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C8H4Br2N4O2/c9-4-2-1-3-11-7(4)14-12-5(8(15)16)6(10)13-14/h1-3H,(H,15,16) |
InChI Key |
LXXXICJQIFJOJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)N2N=C(C(=N2)Br)C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(3-bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.
Coupling with Pyridine: The brominated triazole is then coupled with a bromopyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and environmentally friendly reagents to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
5-Bromo-2-(3-bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It is employed in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(3-bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Key Structural Attributes:
- Triazole ring : Provides rigidity and hydrogen-bonding capacity.
- Bromine substituents : Enhance electrophilicity and influence halogen bonding interactions.
Comparison with Similar Compounds
The following table and analysis compare 5-bromo-2-(3-bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid with structurally or functionally related triazole derivatives.
Table 1: Structural and Functional Comparison
Key Observations:
Halogenation Effects: The dual bromine substitution in the target compound increases molecular weight and lipophilicity compared to its chloro analog (Table 1, entry 2) . This may enhance membrane permeability but reduce aqueous solubility.
Bioactivity :
- Thiazole-substituted triazoles (entry 5) exhibit marked anticancer activity, with 40% inhibition of lung cancer cells (NCI-H522) . In contrast, the target compound lacks direct bioactivity data but serves as a precursor for such molecules .
- Phenyl-substituted triazoles (entry 4) are primarily used in synthetic workflows, underscoring the importance of substituents in determining application .
Replacement with thiazole (entry 5) introduces sulfur-based interactions, enhancing bioactivity .
Carboxylic Acid Utility :
- The COOH group in all listed compounds enables salt formation or conjugation, critical for pharmacokinetic optimization.
Research Findings and Implications
- Anticancer Potential: Thiazole-triazole hybrids (e.g., entry 5) demonstrate superior activity over brominated analogs, suggesting that heteroaromatic substituents (e.g., thiazole) are more effective than halogens in anticancer applications .
- Synthetic Versatility : The target compound’s bromine atoms allow further functionalization via cross-coupling reactions, making it a valuable intermediate for diversifying triazole libraries .
- Comparative Limitations : The absence of bioactivity data for the target compound highlights a research gap. Future studies could explore its derivatization into prodrugs or metal complexes.
Biological Activity
5-Bromo-2-(3-bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential applications in various fields.
Synthesis
The synthesis of this compound typically involves the reaction of 3-bromopyridine derivatives with azides in the presence of appropriate catalysts. The triazole ring formation is a critical step, often achieved through click chemistry methods which are favored for their efficiency and specificity.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of triazole derivatives. The compound has shown activity against various bacterial strains and fungi. For instance, a study indicated that triazole-containing compounds exhibit significant inhibition against both Gram-positive and Gram-negative bacteria, attributed to their ability to disrupt cell wall synthesis and function .
Anticancer Properties
Recent research has highlighted the anticancer potential of triazole derivatives. Specifically, this compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro assays revealed that the compound induces apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins .
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis via caspase activation |
| MCF7 | 20 | Bcl-2 modulation |
| A549 | 18 | Cell cycle arrest |
Anti-inflammatory Activity
Triazole compounds have also been investigated for their anti-inflammatory effects. The compound has shown promise in reducing inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases. The mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of triazole derivatives. Modifications at various positions on the triazole ring and the bromopyridine moiety can significantly affect potency and selectivity. For example, substituents that enhance electron density on the triazole ring have been associated with increased antimicrobial activity .
Case Studies
- Anticancer Study : A recent study evaluated a series of triazole derivatives including this compound against several cancer cell lines. The results indicated a dose-dependent response with notable selectivity towards malignant cells over normal cells .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of this compound against common pathogens such as E. coli and Staphylococcus aureus. The findings revealed significant inhibitory effects at low concentrations, supporting its potential as a therapeutic agent in infectious diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
